2-isobutyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

Description

The target molecule features:

- Isobutyl group at position 2 of the oxadiazole ring, enhancing lipophilicity.

- 1-(Pyridin-3-ylmethyl)-substituted indole at position 5, introducing a heteroaromatic pyridine moiety.

The pyridinylmethyl group on the indole’s nitrogen distinguishes it from common indole-oxadiazole derivatives, which typically feature alkyl or thiol substituents .

Properties

IUPAC Name |

2-(2-methylpropyl)-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-14(2)10-19-22-23-20(25-19)18-11-16-7-3-4-8-17(16)24(18)13-15-6-5-9-21-12-15/h3-9,11-12,14H,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPLROTUONZJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-isobutyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

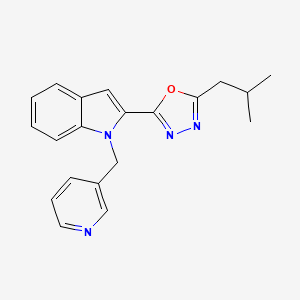

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features an indole moiety linked to a pyridine and an oxadiazole ring, contributing to its unique pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are summarized below:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

- A study on various 1,3,4-oxadiazoles demonstrated significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .

- The compound was shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

Compounds with oxadiazole structures have also been investigated for their antimicrobial properties:

- Research indicates that certain substituted phenyl derivatives of 1,3,4-oxadiazoles exhibit notable activity against both Gram-positive and Gram-negative bacteria .

- The specific activity of this compound against microbial strains remains to be fully elucidated but is promising based on structural similarities with active derivatives.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has been documented in various studies:

- Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a role in managing inflammatory conditions .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of related compounds:

These studies illustrate the potential efficacy of oxadiazoles in treating various cancers and highlight the need for further investigation into the specific activities of 2-isobutyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-isobutyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole. In a study evaluating various derivatives of oxadiazoles, compounds similar to this showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action appears to involve disruption of microbial cell wall synthesis.

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 2-Isobutyl... | S. aureus | 18 | |

| 2-Isobutyl... | E. coli | 15 | |

| 2-Isobutyl... | C. albicans | 16 |

Anticancer Potential

In addition to its antimicrobial properties, the compound has been investigated for anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and proliferation . The indole moiety is particularly noted for its role in enhancing anticancer activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isobutyl derivatives with pyridine and indole precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Material Science Applications

Beyond biological applications, there is growing interest in the use of oxadiazole compounds in material science. Their unique electronic properties make them suitable candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of the indole and pyridine rings enhances charge transport properties, which are crucial for the efficiency of electronic devices .

Case Study 1: Antimicrobial Efficacy

A recent study conducted by Prabhakar et al. demonstrated that derivatives similar to this compound exhibited promising antimicrobial activity through disc diffusion methods. The results indicated that these compounds could serve as potential leads for developing new antibiotics .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of oxadiazole derivatives on various cancer cell lines. The findings suggested that compounds containing the oxadiazole unit showed significant cytotoxicity against breast and colon cancer cells, indicating their potential as therapeutic agents .

Chemical Reactions Analysis

Cyclocondensation of Hydrazides with Carboxylic Acid Derivatives

-

Example : Ethyl indol-3-yl carboxylate was converted to hydrazide 2 , which reacted with substituted carboxylic acids (3a–m ) using POCl₃ to yield 2-(indol-3-yl)-1,3,4-oxadiazoles .

-

Application : For the target compound, the 5-position substituent (indole-pyrindinylmethyl group) could originate from a carboxylic acid derivative, while the 2-isobutyl group may derive from the hydrazide precursor.

Oxidative Cyclization of Thiosemicarbazides

-

Conditions : Thiosemicarbazides undergo oxidative desulfurization using reagents like iodine or hypervalent iodine to form 2-amino-1,3,4-oxadiazoles .

-

Relevance : If the isobutyl group is introduced via alkylation of a thione intermediate, this method could apply .

Reactivity of the 1,3,4-Oxadiazole Ring

The oxadiazole ring is generally stable but participates in:

-

Electrophilic Aromatic Substitution : Limited due to the electron-deficient nature of the ring.

Indole and Pyridine Substituents

-

Indole Ring :

-

Pyridine Ring :

-

Coordination Chemistry : The pyridinyl group can act as a ligand for metal complexes.

-

Nucleophilic Substitution : Possible at the 2- or 4-positions under acidic or basic conditions.

-

Key Reaction Pathways and Derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

Key structural variations among similar compounds include:

Table 1: Structural Comparison of Oxadiazole-Indole Derivatives

*Calculated based on substituent contributions.

Key Observations :

Physicochemical Properties

Table 2: Predicted Physicochemical Profiles

*Estimated using fragment-based methods.

Analysis :

- Absence of a thiol group eliminates disulfide formation risks, enhancing stability under physiological conditions .

Q & A

Q. What are the optimal synthetic routes for 2-isobutyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole?

- Methodological Answer : The synthesis typically involves cyclization of substituted acetohydrazides with carbon disulfide under basic conditions. For example:

React 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide and potassium hydroxide in ethanol under reflux (6–8 hours).

Acidify the mixture to precipitate the oxadiazole-thione intermediate.

Functionalize the thione group via alkylation or coupling reactions to introduce the pyridin-3-ylmethyl and isobutyl groups .

Key Parameters :

| Reagent/Condition | Role | Yield (%) | Reference |

|---|---|---|---|

| Carbon disulfide/KOH | Cyclization agent | 70–85 | |

| Ethanol, reflux | Solvent/temperature control | — |

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm for indole and pyridine) and oxadiazole C-2 protons (δ 8.1–8.3 ppm).

- IR : Confirm the oxadiazole ring via C=N stretching (1610–1650 cm⁻¹) and C-O-C vibrations (1220–1260 cm⁻¹).

- HPLC/MS : Assess purity (>95%) using a C18 column (ACN/water gradient) and confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What standard assays evaluate its biological activity?

- Methodological Answer :

- Anticancer : MTT assay (48–72 h exposure) using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Enzyme Inhibition : Kinase assays (e.g., GSK3β) with ATP-competitive ELISA readouts .

Advanced Questions

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

Replicate Experiments : Standardize cell lines, assay protocols, and compound purity.

Structural Verification : Confirm batch consistency via XRD or 2D NMR (e.g., NOESY for stereochemistry).

Statistical Analysis : Use ANOVA to compare IC₅₀ values across studies, accounting for assay variability .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Variable Substituents : Modify the pyridine (e.g., 3- vs. 4-position) and isobutyl groups.

- Assay Matrix : Test derivatives against a panel of targets (e.g., kinases, apoptosis markers).

- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .

Example SAR Table :

| Substituent (R) | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyridin-3-ylmethyl | 12.3 ± 1.2 | 25.0 | |

| Pyridin-4-ylmethyl | 28.7 ± 2.1 | >50 |

Q. What computational strategies predict its ADME and target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with GSK3β (PDB: 1Q3D). Focus on oxadiazole’s hydrogen bonding with Lys85.

- QSAR : Develop models with descriptors like logP, polar surface area, and topological polar surface area (TPSA) .

In Silico ADME Profile :

| Property | Predicted Value | Reference |

|---|---|---|

| Metabolic Stability | High (t₁/₂ > 4 h) | |

| BBB Penetration | Low (TPSA = 78 Ų) |

Q. How to assess metabolic stability in vitro?

- Methodological Answer :

- Liver Microsomes : Incubate compound (1–10 µM) with NADPH-supplemented human microsomes.

- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes to calculate intrinsic clearance .

Q. What crystallographic data inform its conformational analysis?

- Methodological Answer :

- XRD : Resolve crystal packing using Mo-Kα radiation (λ = 0.71073 Å). Analyze dihedral angles between oxadiazole and indole rings for planar alignment .

Q. How to investigate its mechanism of action in kinase inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.